molecular formula C7H14N2O2 B6354326 Cyclobutanecarboxamidine acetate CAS No. 1164116-40-8

Cyclobutanecarboxamidine acetate

Cat. No. B6354326
CAS RN: 1164116-40-8
M. Wt: 158.20 g/mol
InChI Key: CFUQWBWXXVTMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutanecarboxamidine acetate (CBDA) is an organic compound belonging to the family of carboxamidine compounds. It is a cyclic amide derivative of cyclobutanecarboxylic acid and is used in various scientific research applications. CBDA has been gaining attention in recent years due to its unique properties and potential applications in many scientific fields.

Scientific Research Applications

Cyclobutanecarboxamidine acetate has a wide range of scientific research applications. It can be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions. It is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of porphyrins and other macrocyclic compounds. In addition, this compound has been used in the synthesis of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of Cyclobutanecarboxamidine acetate is not yet fully understood. It is believed that this compound binds to certain proteins in the body, which can lead to changes in the activity of those proteins. This can lead to changes in the biochemical and physiological processes of the body, leading to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can have anti-inflammatory, anti-fungal, and antiviral effects. In addition, this compound has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

Cyclobutanecarboxamidine acetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is relatively non-toxic. However, there are also some limitations to its use in laboratory experiments. This compound is not readily soluble in water, and its solubility in organic solvents is limited. In addition, the effects of this compound can vary depending on the concentration and the duration of exposure.

Future Directions

There are many potential future directions for research on Cyclobutanecarboxamidine acetate. One such direction is to further investigate the biochemical and physiological effects of this compound and to develop new methods for its synthesis. Another potential direction is to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory, antiviral, or antifungal agent. Additionally, further research could be conducted on the mechanisms of action of this compound and its potential use as a catalyst in polymerization reactions. Finally, future research could focus on the development of new methods for the purification of this compound and its use in the synthesis of peptides and peptidomimetics.

Synthesis Methods

Cyclobutanecarboxamidine acetate can be synthesized from cyclobutanecarboxylic acid in a three-step process. First, cyclobutanecarboxylic acid is reacted with acetic anhydride in the presence of a base such as sodium carbonate to form cyclobutanecarboxamide. Then, the cyclobutanecarboxamide is reacted with acetic anhydride in the presence of a base such as sodium carbonate to form this compound. Finally, the this compound is purified by recrystallization.

properties

IUPAC Name

acetic acid;cyclobutanecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.C2H4O2/c6-5(7)4-2-1-3-4;1-2(3)4/h4H,1-3H2,(H3,6,7);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUQWBWXXVTMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(C1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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